3-(6-Fluoropyridin-2-yl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene
Description
3-(6-Fluoropyridin-2-yl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene is a structurally complex spirocyclic compound featuring a fused oxa-aza ring system. The molecule comprises a 7,12-dioxa-3-azaspiro[5.6]dodec-9-ene core substituted with a 6-fluoropyridin-2-yl group at the 3-position. This spiro architecture confers unique stereoelectronic properties, making it a subject of interest in medicinal chemistry and materials science. The fluorine atom on the pyridine ring enhances lipophilicity and metabolic stability, which are critical for pharmacokinetic optimization in drug design .
Properties
IUPAC Name |
3-(6-fluoropyridin-2-yl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2/c15-12-4-3-5-13(16-12)17-8-6-14(7-9-17)18-10-1-2-11-19-14/h1-5H,6-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFNJHUQLBREHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCC=CCO2)C3=NC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is part of a class of compounds known as pyrrole derivatives, which are known to interact with various targets in the body, leading to a range of biological effects.
Biological Activity
3-(6-Fluoropyridin-2-yl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula: CHFNO
- Molecular Weight: Approximately 225.23 g/mol
- CAS Number: [Not specified in the search results]
This compound features a spirocyclic structure that contributes to its unique pharmacological profile.
Research indicates that this compound may act as an agonist for muscarinic M4 receptors, which are implicated in various neurological disorders. Activation of these receptors has been associated with improved cognitive function and alleviation of symptoms related to schizophrenia and Alzheimer's disease .
Pharmacological Effects
- Cognitive Enhancement : Studies suggest that compounds structurally similar to this compound may enhance cognitive functions through modulation of neurotransmitter systems.
- Antipsychotic Properties : The compound's interaction with muscarinic receptors could provide therapeutic benefits in treating psychotic disorders, as evidenced by preclinical models .
- Neuroprotective Effects : There is emerging evidence that this compound may exhibit neuroprotective properties, potentially reducing neuronal damage in conditions such as Parkinson's disease .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.
Comparison with Similar Compounds
Structural Analogs with Modified Pyridine Substituents
A key analog, 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene (CAS: 339110-28-0), replaces the 6-fluoropyridinyl group with a 3-chloro-5-(trifluoromethyl)pyridinyl moiety. This substitution increases molecular weight (348.75 g/mol vs. The trifluoromethyl group also introduces steric bulk and electron-withdrawing effects, which may influence binding affinity in target interactions.
Polymeric Derivatives: MA-CDA
Poly(maleic acid-alt-7,12-dioxaspiro[5.6]dodec-9-ene) (MA-CDA) incorporates the spirocyclic core into a synthetic polymer backbone. MA-CDA demonstrates biological activities absent in the monomeric form, including fibroblast growth promotion (3.7-fold increase in STO cells) and macrophage activation . The polymer’s polyanionic character and rigid spiro structure enable interactions with cellular receptors, highlighting the importance of macromolecular architecture in bioactivity.
Spirocyclic Diazasystems in Pharmaceuticals
Compounds like 6-[(2,3-difluoro-4-hydroxyphenyl)methyl]-9-hydroxy-5-methyl-7-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]phenyl]-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide (EP 4,374,877 A2) share the spiro motif but integrate diaza rings and pharmacophoric groups (e.g., trifluoromethylpyridines). These derivatives are optimized for high-affinity target binding, as evidenced by LCMS data (m/z 658 [M+H]+) and retention times in analytical assays .
Key Observations :
- Fluorine vs. Chloro/Trifluoromethyl : The 6-fluoropyridinyl group balances lipophilicity and metabolic resistance, whereas bulkier substituents (e.g., CF3) enhance target engagement but may reduce solubility.
- Monomer vs. Polymer: MA-CDA’s bioactivity underscores the role of polymeric scaffolds in amplifying biological effects compared to monomeric forms.
- Diaza vs. Oxa-Aza Systems : Diazaspiro compounds (e.g., EP 4,374,877) prioritize hydrogen-bonding interactions for drug-receptor binding, whereas oxa-aza systems favor rigidity and synthetic versatility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
